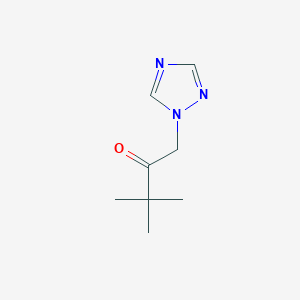

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWWRALTYIWZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207651 | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-32-1 | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound, a pivotal intermediate in the agrochemical industry. Known by the CAS Number 58905-32-1, this compound serves as a fundamental building block for the synthesis of numerous high-impact triazole fungicides and plant growth regulators. This document details its physicochemical characteristics, provides validated protocols for its high-yield synthesis, explores its spectroscopic signature for robust characterization, and examines its key chemical transformations. The insights presented are tailored for researchers, chemists, and drug development professionals engaged in the design and synthesis of biologically active molecules.

Introduction: A Key Synthetic Building Block

This compound, also commonly referred to as 1-(1H-1,2,4-triazol-1-yl)pinacolone, is a heterocyclic ketone of significant industrial importance. The unique structural combination of a bulky tert-butyl group, a reactive ketone moiety, and a nucleophilic triazole ring makes it a versatile precursor for complex molecular architectures.

Its primary significance lies in its role as a cornerstone intermediate for the production of potent azole agrochemicals.[1] These include plant growth regulators like Paclobutrazol and Uniconazole, which function by inhibiting gibberellin biosynthesis, and broad-spectrum fungicides such as Diniconazole.[1][2] The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents, and this intermediate provides an efficient route to incorporate this critical feature into target molecules.[3][4][5] This guide aims to consolidate the available technical data to serve as a practical resource for scientists working with this compound.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for experimental reproducibility and safety. The core identifiers and key physical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [6] |

| CAS Number | 58905-32-1 | [2][6][7] |

| Molecular Formula | C₈H₁₃N₃O | [6][7][8] |

| Molecular Weight | 167.21 g/mol | [6][7][8] |

| Synonyms | 1-(1H-1,2,4-triazol-1-yl)pinacolone, HWG 1608-triazole-pinacoline | [6] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid/precipitate | [7][9] |

| Melting Point | 62-67 °C | [2][7][9][10] |

| Boiling Point | 283.3 ± 42.0 °C (Predicted) | [2][7] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2][7] |

| pKa | 2.37 ± 0.10 (Predicted) | [2][7] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of this compound is achieved through the direct N-alkylation of 1,2,4-triazole with a halogenated pinacolone derivative. This method is notable for its operational simplicity and consistently high yields.[9][10]

Synthetic Pathway: Nucleophilic Substitution

The reaction proceeds via a classical Sₙ2 mechanism. 1,2,4-Triazole, a weak acid, is deprotonated by a mild base, typically potassium carbonate, to generate the more nucleophilic triazolide anion. This anion then attacks the electrophilic α-carbon of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin), displacing the chloride leaving group. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for self-validation through characterization of the final product.[9][10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone to form a stirrable slurry.

-

Initiation: Heat the mixture to a gentle boil for approximately 15 minutes to ensure activation and initial deprotonation of the triazole.[9]

-

Addition of Electrophile: Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone. Add this solution dropwise to the boiling triazole mixture over 20-30 minutes. The reaction is exothermic and may sustain the boil.[10]

-

Reaction Drive: Maintain the reaction mixture at reflux for 5 to 7 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic precipitate (KCl and excess K₂CO₃). Wash the precipitate with a small amount of fresh acetone.

-

Purification: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization. Extracting the residue with boiling hexane, followed by cooling, will precipitate the pure product as a white solid.[9]

-

Validation: Dry the product under vacuum and determine the yield. Confirm the structure and purity using melting point analysis, NMR, and IR spectroscopy. A yield of 72% to 99% is expected.[9][10]

Spectroscopic and Analytical Profile

Robust analytical characterization is essential for confirming the identity and purity of the synthesized compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a definitive carbon fingerprint of the molecule. The reported chemical shifts in CDCl₃ are consistent with the assigned structure.[9]

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 206.25 | C=O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |

| 151.69 | C-5 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |

| 144.74 | C-3 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |

| 53.17 | -CH₂- | Methylene carbon attached to the triazole ring. |

| 43.49 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 26.05 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present. Based on the molecular structure, the following characteristic absorption bands are expected:

-

~2970 cm⁻¹: C-H stretching from the tert-butyl and methylene groups.

-

~1720 cm⁻¹: A strong C=O stretching band, characteristic of a ketone.

-

~1510 cm⁻¹ and ~1480 cm⁻¹: C=N stretching vibrations within the triazole ring.

-

~1280 cm⁻¹: C-N stretching vibration.

An available FTIR spectrum confirms these general features.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: The expected molecular ion [M]⁺ peak would be at m/z 167.11.

-

Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da). This would result in a significant fragment ion at m/z 110.

-

Predicted Data: High-resolution mass spectrometry predictions for various adducts, such as [M+H]⁺ at m/z 168.11315, are available and can be used for precise identification.[12]

Chemical Reactivity and Derivatization

The ketone functionality is the primary site of reactivity, serving as a versatile handle for constructing more complex molecules.

-

Condensation Reactions: The α-methylene protons are acidic and can be deprotonated to form an enolate, which can participate in condensation reactions. A notable example is its reaction with p-nitrobenzaldehyde in the presence of a piperidine/acetic acid catalyst to stereospecifically yield (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, a compound with reported antitubercular activity.[9]

-

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄).[13] This alcohol is a structural motif found in several fungicides, such as Triadimenol.[14]

Caption: Key reactivity pathways of the title compound.

Conclusion

This compound is a compound of high strategic value in synthetic organic and medicinal chemistry. Its chemical properties are well-defined, characterized by a straightforward, high-yield synthesis and a clear spectroscopic profile. The presence of a reactive ketone functional group allows for diverse and predictable chemical transformations, solidifying its role as a critical and versatile intermediate in the development of a wide range of biologically active compounds, most notably in the agrochemical sector. This guide provides the foundational chemical knowledge required for its effective utilization in research and development.

References

- MD4505C1 - Process for the synthesis of this compound.

- Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.

- This compound CAS#: 58905-32-1. ChemicalBook.

- Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.

- Cas 58905-32-1, this compound. lookchem.

- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (CID 100877). PubChem.

- The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis.

- This compound | 58905-32-1. ChemicalBook.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).

- 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs.

- This compound. PubChemLite.

- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Vulcanchem.

- 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- [FTIR]. NIST WebBook.

- Triadimenol (CID 41368). PubChem.

- Novel 1, 2, 4-Triazoles as Antifungal Agents.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 58905-32-1,this compound | lookchem [lookchem.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpc.com [ijrpc.com]

- 6. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 58905-32-1 [m.chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. PubChemLite - this compound (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 13. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () for sale [vulcanchem.com]

- 14. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS 58905-32-1

An In-depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1)

Authored by a Senior Application Scientist

Foreword: The Unseen Pillar of Modern Agrochemicals

In the intricate world of chemical synthesis, certain molecules, while not end-products themselves, form the critical backbone of entire classes of high-value compounds. This compound, identified by its CAS number 58905-32-1, is a paramount example of such a cornerstone intermediate.[1][2] This triazolyl ketone is not merely a laboratory curiosity; it is a pivotal building block in the industrial synthesis of a range of potent triazole fungicides and plant growth regulators that are indispensable to modern agriculture.[2][3]

This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis, the elegant biochemical mechanism it enables in its derivatives, and the robust analytical methodologies required to ensure its quality. This document is structured for the practicing researcher, scientist, and drug development professional, offering field-proven insights into its properties, synthesis, and profound impact on agrochemical and pharmaceutical development.

Core Chemical and Physical Identity

A thorough understanding of a molecule begins with its fundamental properties. These characteristics dictate its behavior in reactions, its solubility, and the conditions required for its storage and handling. The identity of this compound is defined by the confluence of a bulky tert-butyl group, a ketone functional group, and the chemically active 1,2,4-triazole ring.[4][5]

| Property | Value | Source(s) |

| CAS Number | 58905-32-1 | [1][6] |

| Molecular Formula | C₈H₁₃N₃O | [1][4][5] |

| Molecular Weight | 167.21 g/mol | [1][4] |

| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [4] |

| Synonyms | 1,2,4-Triazol-1-ylpinacolin, HWG 1608-triazole-pinacoline | [1][4] |

| Melting Point | 62-64 °C | [1][7] |

| Boiling Point | 283.3 °C at 760 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Appearance | Crystalline solid (after purification) | [7] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The industrial and laboratory synthesis of this intermediate is a classic example of nucleophilic substitution. The core principle involves the alkylation of the 1,2,4-triazole ring with a halogenated ketone.[7][8] This method is efficient, high-yielding, and scalable.

Underlying Synthetic Principle

The reaction proceeds via an Sɴ2 mechanism where one of the nitrogen atoms of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen on the ketone precursor (1-chloro- or 1-bromo-3,3-dimethyl-2-butanone). The presence of a non-nucleophilic base, typically potassium carbonate, is crucial. Its role is to deprotonate the triazole, thereby increasing its nucleophilicity and driving the reaction to completion by neutralizing the resulting hydrohalic acid. Acetone is an ideal solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.

Detailed Laboratory Synthesis Protocol

This protocol is a validated method adapted from established literature procedures.[7][8]

Materials:

-

1,2,4-Triazole (1.0 eq)

-

1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.0-1.2 eq)

-

Acetone (anhydrous)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole, ground potassium carbonate, and acetone.

-

Initial Stirring: Stir the suspension vigorously at room temperature for 10-15 minutes to ensure a fine dispersion of the base and triazole.

-

Addition of Alkylating Agent: While stirring, gradually add a solution of 1-chloro-3,3-dimethyl-2-butanone in acetone to the flask. An exothermic reaction may be observed, potentially raising the temperature to the boiling point of acetone.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid residue with a small amount of fresh acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will typically yield an oily residue.

-

Purification: Add boiling hexane to the residue to dissolve the product.[8] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. A yield of over 90% can be achieved with this method.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Triazole Legacy: Mechanism of Action Framework

The biological significance of CAS 58905-32-1 is realized through its conversion into fungicidal and plant-regulating agents. The 1,2,4-triazole moiety it carries is the pharmacophore responsible for the potent biological activity of its derivatives.

Inhibition of Fungal Ergosterol Biosynthesis

Triazole fungicides derived from this intermediate, such as triadimenol, tebuconazole, and diniconazole, are powerful inhibitors of a specific enzyme: sterol 14α-demethylase (CYP51) .[9][10][11] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.

Causality of Inhibition:

-

Ergosterol's Role: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12][13]

-

Enzyme Target: The CYP51 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.

-

Triazole Interaction: The lone pair of electrons on the N4 nitrogen of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme. This coordination is strong and specific, effectively blocking the enzyme's demethylation function.[9]

-

Cellular Consequence: The inhibition of CYP51 leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disrupts the fungal cell membrane structure, leading to abnormal growth and ultimately cell death.[9][10]

Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of the fungal ergosterol pathway by triazole-based fungicides.

Key Applications in Development

The versatility of the triazolyl ketone structure allows for its use in synthesizing a variety of high-value agrochemicals.

Agrochemical Derivatives

The primary application is as a direct precursor to several globally significant pesticides and plant growth regulators.[1][2]

| Derivative | Class | Primary Function |

| Paclobutrazol | Plant Growth Regulator | Inhibits gibberellin biosynthesis, leading to more compact plant growth and improved crop quality.[1][3] |

| Diniconazole | Fungicide | Broad-spectrum control of various fungal diseases in crops.[2] |

| Uniconazole | Plant Growth Regulator | Similar to Paclobutrazol but often more potent.[2] |

| Tebuconazole | Fungicide | The compound is a known environmental transformation product of this widely used fungicide.[4] |

| Triadimenol | Fungicide | A systemic fungicide used to control a range of diseases like powdery mildew and rusts.[11] |

Pharmaceutical and Research Applications

Beyond agriculture, the 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities. Research has indicated that derivatives synthesized from this specific intermediate may possess antituberculous properties, highlighting a potential avenue for future drug development.[8] Furthermore, it serves as the starting material for synthesizing isotopically labeled standards, such as Paclobutrazol-(phenyl-d4), which are indispensable for metabolism studies and environmental fate analysis.[3]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of CAS 58905-32-1 is critical for the successful synthesis of its derivatives. A multi-pronged analytical approach is required for robust quality control.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a large singlet around 1.0-1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the methylene protons adjacent to the ketone, and distinct signals for the protons on the triazole ring.

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Noteworthy signals include the carbonyl carbon (~206 ppm), the carbons of the triazole ring (~151 and ~144 ppm), the methylene carbon (~53 ppm), and the quaternary and methyl carbons of the tert-butyl group (~43 and ~26 ppm, respectively).[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the ketone C=O stretch, typically found around 1720-1740 cm⁻¹.

Chromatographic Purity Assessment

-

Gas Chromatography (GC): Due to its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is an excellent method for assessing purity and quantifying residual solvents or starting materials.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (monitoring at ~210-220 nm) can also be used effectively for purity analysis.

Quality Control Workflow

Caption: A standard workflow for the quality control of a synthesized batch.

Conclusion and Future Outlook

This compound is a molecule of significant industrial and scientific importance. Its straightforward, high-yield synthesis and its role as a direct precursor to a host of essential agrochemicals solidify its position as a key intermediate in chemical manufacturing. The robust fungicidal activity of its derivatives, rooted in the elegant inhibition of ergosterol biosynthesis, provides a compelling case study in targeted biochemical design. While its primary role is firmly established in agriculture, emerging research into new biological activities ensures that this versatile building block will continue to be a subject of interest for chemists and life scientists for years to come.

References

-

LookChem. (n.d.). Cas 58905-32-1, this compound. Retrieved from [Link]

-

Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

-

Iowa State University Digital Repository. (2006). Fungicides: Triazoles. Retrieved from [Link]

- Espacenet. (n.d.). MD4505C1 - Process for the synthesis of this compound.

-

PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

-

Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

-

MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of b-keto 1,2,3-triazoles using different a-tosyloxyketones and a-bromo ketones with substituted phenylacetylenes and sodium azide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem Compound Summary for CID 100877. Retrieved from [Link]

-

Agrochemicals China. (n.d.). The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope for synthesis of triazoles with keto containing substrates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triadimenol. PubChem Compound Summary for CID 41368. Retrieved from [Link]

-

SciELO. (n.d.). synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Retrieved from [Link]

-

MDPI. (2022). Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity. Retrieved from [Link]

-

PubMed. (2021). A rapid method for the simultaneous stereoselective determination of the triazole fungicides in tobacco by supercritical fluid chromatography-tandem mass spectrometry combined with pass-through cleanup. Retrieved from [Link]

Sources

- 1. Cas 58905-32-1,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 58905-32-1 [chemicalbook.com]

- 4. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. prepchem.com [prepchem.com]

- 8. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review | MDPI [mdpi.com]

- 11. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the synthesis of triazole fungicides like Paclobutrazol.[1][2] Intended for researchers and analytical scientists, this document moves beyond theoretical descriptions to offer practical, field-tested protocols and data interpretation strategies. We will detail the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to provide a robust, self-validating framework for analysis. All methodologies are supported by data tables, workflow diagrams, and citations to authoritative sources.

Introduction and Molecular Overview

This compound (Molecular Formula: C₈H₁₃N₃O) is a heterocyclic ketone with a molecular weight of 167.21 g/mol .[1][3][4] Its structure features a pivaloyl group (tert-butyl ketone) attached to a methylene bridge, which is in turn bonded to a 1,2,4-triazole ring at the N1 position. This compound serves as a critical building block in the agrochemical industry, particularly for producing plant growth retardants that function by inhibiting gibberellin biosynthesis.[1][2] Accurate structural verification is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API) or agrochemical product.

This guide establishes a logical workflow for structure elucidation, beginning with the determination of molecular weight and formula, proceeding to functional group identification, and culminating in the precise mapping of the atomic framework.

Core Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O | PubChem[3][4] |

| Molecular Weight | 167.21 g/mol | PubChem[3] |

| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | PubChem[3] |

| CAS Number | 58905-32-1 | ChemicalBook[1][2] |

The Elucidation Workflow: A Synergistic Strategy

The definitive confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our approach integrates three core analytical techniques in a specific sequence to maximize efficiency and confidence in the final assignment.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the first logical step as it provides the most fundamental piece of information: the molecular weight. This immediately confirms or refutes the identity of the main component. We recommend using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which allows for the unambiguous determination of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5][6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of the sample in a volatile solvent such as Ethyl Acetate or Dichloromethane.

-

GC Column Selection: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) like a DB-5ms or equivalent. The non-polar phase is chosen for its good peak shaping of moderately polar ketones.

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV. This standard energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Data Interpretation: Expected Spectra

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 167 . Its presence confirms the molecular weight. The accurate mass measurement from HRMS should be within 5 ppm of the theoretical value of 167.1059 for C₈H₁₃N₃O.[3]

-

Key Fragmentation Pattern: The fragmentation is predictable and provides structural clues. The primary cleavage occurs alpha to the carbonyl group (α-cleavage), a characteristic fragmentation pathway for ketones.[7][8]

Caption: Key fragmentation pathways for this compound in EI-MS.

| m/z (Charge) | Proposed Fragment | Structural Information |

| 167 | [C₈H₁₃N₃O]⁺• | Molecular Ion |

| 110 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 82 | [C₃H₄N₃]⁺ | Triazole ring fragment |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (base peak) |

The presence of a strong peak at m/z 57 is highly indicative of the tert-butyl group, which readily forms a stable tertiary carbocation. This is often the base peak in the spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It serves as a crucial cross-validation step. For this molecule, the most important vibrational modes are the carbonyl (C=O) stretch of the ketone and the various stretches associated with the triazole ring and alkyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No specific preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.

-

Instrument Parameters:

-

Scan Range: 4000–500 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Data Interpretation: Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2970 | C-H stretch | tert-Butyl & Methylene | Confirms aliphatic nature |

| ~1725 | C=O stretch | Ketone | Strong, sharp peak. Confirms the ketone functional group. Its position indicates a non-conjugated aliphatic ketone. |

| ~1510 | C=N stretch | Triazole Ring | Confirms the presence of the heterocyclic aromatic ring. |

| ~1280 | C-N stretch | Triazole Ring | Further evidence for the triazole moiety. |

The most diagnostic peak is the strong carbonyl absorption around 1725 cm⁻¹. Its presence, along with the absence of a broad O-H stretch (3200-3600 cm⁻¹), confirms the presence of a ketone and the absence of hydroxyl impurities (e.g., from reduction).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different proton environments and their neighboring protons (connectivity), while ¹³C NMR shows the number of different carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for this compound and its residual solvent peak (7.26 ppm) does not interfere with key signals.[1]

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 8.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 (more scans are needed due to the lower natural abundance of ¹³C).

-

Reference: CDCl₃ triplet at 77.16 ppm.

-

Data Interpretation: Predicted Chemical Shifts and Couplings

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H-5 (Triazole) | Deshielded proton on the electron-deficient triazole ring. |

| ~8.0 | Singlet | 1H | H-3 (Triazole) | Similar environment to H-5, also deshielded.[9] |

| ~5.2 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing triazole ring and the ketone, causing a significant downfield shift. No adjacent protons, hence a singlet. |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak. |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~152 | C-3 (Triazole) | Aromatic carbon in the triazole ring.[9] |

| ~145 | C-5 (Triazole) | Aromatic carbon in the triazole ring.[9] |

| ~55 | -CH₂- | Methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |

| ~44 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~26 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

The combination of these spectra provides an unambiguous "fingerprint." The nine-proton singlet at ~1.2 ppm and the two-proton singlet at ~5.2 ppm are particularly diagnostic, perfectly matching the tert-butyl and isolated methylene groups, respectively. The two distinct downfield singlets in the ¹H NMR confirm the two unique protons on the triazole ring.

Conclusion: Integrated Data Confirmation

The structure of this compound is definitively confirmed by the convergence of all analytical data.

-

Mass Spectrometry establishes the correct molecular formula (C₈H₁₃N₃O) and shows key fragments (m/z 57, 110) corresponding to the tert-butyl and pivaloyl moieties.

-

IR Spectroscopy confirms the presence of the essential ketone (C=O at ~1725 cm⁻¹) and triazole (C=N, C-N) functional groups.

-

NMR Spectroscopy provides the final, irrefutable evidence, mapping out the complete carbon-hydrogen framework. The chemical shifts, integration values, and multiplicities observed in the ¹H and ¹³C spectra perfectly align with the proposed structure, leaving no room for ambiguity.

This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment, meeting the rigorous standards required for scientific research and industrial quality control.

References

-

PubChem Compound Summary for CID 100877, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. National Center for Biotechnology Information. [Link]

-

Rezaee, M., Assadi, Y., Hosseini, M. R. M., Aghaee, E., Ahmadi, F., & Berijani, S. (2006). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Industrial & Engineering Chemistry Research, 45(23), 7747-7753. [Link]

-

Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]

-

Li, Y., Liu, X., Wang, B., Zhang, H., & Wang, J. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6964. [Link]

-

Khalil, N. H. H., & Huat, T. G. (2014). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). International Journal of Scientific & Engineering Research, 5(12), 114-123. [Link]

-

PubChem Compound Summary for CID 100877. PubChem. [Link]

-

3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs.ncats.nih.gov. [Link]

-

Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways. brainly.com. [Link]

-

3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs.fda.gov. [Link]

-

2-Butanone, 3,3-dimethyl-. NIST WebBook. [Link]

-

Mass spectral analysis of 3,3-dimethyl-2-butanone. Chegg.com. [Link]

-

Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology. [Link]

Sources

- 1. This compound CAS#: 58905-32-1 [m.chemicalbook.com]

- 2. This compound | 58905-32-1 [chemicalbook.com]

- 3. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. chegg.com [chegg.com]

- 9. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Elucidating Molecular Structure and Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the synthesis of various agrochemicals, including fungicides and plant growth regulators, possesses a unique molecular architecture that warrants a detailed spectroscopic investigation.[1][2][3] Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for quality control, reaction monitoring, and the rational design of novel bioactive molecules. This guide provides a comprehensive analysis of the spectral data of this triazole derivative, offering insights into the causal relationships between its structure and spectroscopic behavior.

The strategic importance of this compound lies in its role as a building block for potent agricultural agents.[1][2][3] The presence of the 1,2,4-triazole moiety, a well-known pharmacophore, coupled with a sterically hindered ketone functionality, imparts specific chemical reactivity and biological activity to the final products. A thorough characterization of this intermediate is therefore a critical step in the development of effective and safe agrochemical solutions.

Synthesis and Provenance

The title compound is typically synthesized via the alkylation of 1H-1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.[1][4] This nucleophilic substitution reaction proceeds with high yield, affording the desired product as a white solid.

Caption: Synthetic scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule is not readily found in the literature, a detailed prediction based on established chemical shift principles and data from analogous structures allows for a confident assignment. The expected ¹H NMR spectrum in a deuterated solvent like chloroform (CDCl₃) would exhibit three distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | Singlet | 2H | H-3, H-5 (Triazole) | The protons on the triazole ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. Their chemical equivalence would likely result in a single signal. |

| ~5.2 - 5.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to both the electron-withdrawing ketone and the nitrogen of the triazole ring, leading to a significant downfield shift. |

| ~1.2 - 1.0 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are in a shielded aliphatic environment, resulting in an upfield singlet. |

The simplicity of the predicted spectrum, characterized by three singlets, is a direct consequence of the molecule's symmetry and the absence of adjacent, non-equivalent protons that would lead to spin-spin coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Experimental data for this compound has been reported in the patent literature.[1]

Table 2: Experimental ¹³C NMR Spectral Data in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 206.25 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a characteristic downfield chemical shift. |

| 151.69 | C-3 (Triazole) | Aromatic carbon atom in the triazole ring, deshielded by the adjacent nitrogen atoms. |

| 144.74 | C-5 (Triazole) | Aromatic carbon atom in the triazole ring, also deshielded by the adjacent nitrogen atoms. |

| 53.17 | -CH₂- | The methylene carbon is attached to the electronegative triazole nitrogen, causing a downfield shift. |

| 43.49 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| 26.05 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

The distinct chemical shifts for each carbon atom in the molecule confirm its proposed structure and provide a valuable reference for quality assessment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 | Medium-Weak | C-H stretch | Aromatic (Triazole) |

| ~2970 | Strong | C-H stretch | Aliphatic (tert-butyl) |

| ~1720 | Strong | C=O stretch | Ketone |

| ~1500 | Medium | C=N stretch | Triazole ring |

| ~1480 | Medium | C-H bend | Aliphatic (tert-butyl) |

| ~1280 | Medium | C-N stretch | Triazole ring |

The most characteristic absorption in the IR spectrum would be the strong band around 1720 cm⁻¹, indicative of the carbonyl group (C=O) of the ketone. The presence of C-H stretching frequencies for both the aromatic triazole ring and the aliphatic tert-butyl group, as well as the characteristic ring vibrations of the triazole moiety, would further confirm the molecular structure.

Mass Spectrometry (MS)

Upon electron ionization (EI), the molecule would form a molecular ion [M]⁺• with a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.21 g/mol ). The fragmentation of this molecular ion is expected to proceed through several key pathways:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the tert-butyl group is susceptible to cleavage. This would result in the formation of a stable tert-butyl cation (m/z 57) and a neutral radical. Alternatively, cleavage on the other side of the carbonyl group would lead to the loss of a triazolylmethyl radical and the formation of a tert-butylacylium ion (m/z 85).

-

Triazole Ring Fragmentation: The triazole ring can undergo fragmentation through the loss of a molecule of nitrogen (N₂), resulting in a fragment with m/z 139. Further fragmentation of the triazole moiety is also possible.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating picture of its molecular structure. The predicted ¹H NMR and IR spectra, in conjunction with the experimental ¹³C NMR data, offer a robust framework for the identification and characterization of this important chemical intermediate. The anticipated mass spectrometric fragmentation patterns further corroborate the assigned structure. This in-depth guide serves as a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating quality control, process optimization, and the development of novel triazole-based compounds.

References

-

PrepChem. Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Available at: [Link]

-

Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. Available at: [Link]

- Gutu, I., et al. (2008). Process for the synthesis of this compound. MD4505C1.

-

GSRank. 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Available at: [Link]

-

ResearchGate. Mass spectrum of compound (1). Available at: [Link]

-

SciSpace. Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Available at: [Link]

-

PrepChem. Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. Available at: [Link]

-

ResearchGate. Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Available at: [Link]

-

National Institutes of Health. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Available at: [Link]

-

PubChem. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Available at: [Link]

-

Springer. Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Available at: [Link]

-

NIST WebBook. 2-Butanone, 3,3-dimethyl-. Available at: [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

NIST WebBook. 2-Butanone, 3,3-dimethyl-. Available at: [Link]

-

NIST WebBook. 2-Butanone, 3,3-dimethyl-. Available at: [Link]

Sources

A Technical Guide to the Fungal Mechanism of Action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon)

Abstract

This technical guide provides an in-depth examination of the molecular mechanism of action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, commonly known as Triadimefon. As a member of the triazole class of fungicides, Triadimefon's efficacy is rooted in its ability to disrupt the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This document details the specific enzymatic target, the cytochrome P450 14α-demethylase (CYP51), and elucidates the biochemical and cellular consequences of its inhibition.[3][4] Furthermore, this guide presents validated, step-by-step experimental protocols for researchers to investigate and confirm this mechanism, including in vitro enzyme inhibition assays and cellular sterol profiling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely used agricultural and horticultural fungicide.[2]

Introduction: The Significance of Triazole Fungicides

Triadimefon, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl) butan-2-one, is a systemic, broad-spectrum fungicide first introduced in the 1970s.[2][5] It belongs to the azole class of antifungal agents, a group distinguished by a five-membered heterocyclic ring containing at least one nitrogen atom.[6][7] These compounds are cornerstones in both agriculture and clinical medicine for the management of fungal pathogens.[4][8] Triadimefon is particularly effective against powdery mildews and rusts on a variety of crops, including cereals, fruits, and vegetables.[5][9] Its systemic nature allows it to be absorbed and translocated within the plant, offering both preventative and curative action against infections.[2]

The fungicidal power of Triadimefon and other azoles stems from their highly specific mode of action: the inhibition of ergosterol biosynthesis.[1][10] This guide will dissect this mechanism, from the molecular target to the resulting cellular disruption that leads to fungal growth inhibition.

The Fungal Target: Ergosterol and Membrane Integrity

Ergosterol is the predominant sterol in the fungal plasma membrane, where it serves a role analogous to that of cholesterol in mammalian cells.[11] It is an essential molecule that governs membrane fluidity, permeability, and the function of membrane-bound proteins.[12] The structural integrity provided by ergosterol is vital for fungal growth, stress adaptation, and morphogenesis.[11][13]

The biosynthesis of ergosterol is a complex, multi-enzyme pathway that represents an ideal target for antifungal agents.[11][14] Its divergence from the mammalian cholesterol synthesis pathway allows for selective toxicity, minimizing effects on the host organism.[11] Triadimefon exploits this pathway by targeting a key enzymatic step, leading to a cascade of events that are lethal to the fungus.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for Triadimefon is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3][15] This enzyme is critical for the conversion of lanosterol to ergosterol.[6]

Biochemical Causality: The Triadimefon molecule, specifically its triazole ring, binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[3][10] This binding is non-competitive and prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol and other sterol precursors like eburicol.[3][15][16]

This inhibition has two major downstream consequences:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, depriving the fungal cell of a component essential for its membrane structure and function.[6][15]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[7][15] The integration of these bulky, abnormally shaped sterols into the fungal membrane disrupts its architecture, leading to increased permeability and malfunction of membrane-associated enzymes.[3] This disruption is a key factor in the fungistatic and, at higher concentrations, fungicidal effects of the compound.[6]

Experimental Validation & Methodologies

The mechanism of action described above can be validated through a series of well-established experimental protocols. These methods provide a self-validating system: the results from the enzymatic assay should directly correlate with the observed changes in the cellular sterol profile and the overall antifungal activity.

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of Triadimefon on the CYP51 enzyme. It utilizes a reconstituted system with purified recombinant fungal CYP51 and a cytochrome P450 reductase (CPR) to supply electrons.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Triadimefon against fungal CYP51.

Methodology:

-

Preparation of Reagents:

-

Enzyme Mix: Prepare a solution containing recombinant fungal CYP51 and CPR in a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). The optimal CPR:CYP51 ratio (typically 2:1 to 5:1) should be determined empirically.[17]

-

Inhibitor Dilutions: Create a serial dilution of Triadimefon in DMSO. The concentration range should bracket the expected IC₅₀. A DMSO-only control is essential.

-

Substrate Solution: Prepare a solution of the substrate (e.g., lanosterol) in the reaction buffer.

-

Cofactor Solution: Prepare a fresh solution of NADPH in the reaction buffer immediately before use.

-

-

Assay Procedure (96-well plate format):

-

Pre-incubation: Add the Triadimefon dilutions or DMSO vehicle control to the wells. Add the Enzyme Mix to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[17][18]

-

Reaction Initiation: Add the substrate solution, followed immediately by the NADPH solution to initiate the reaction.[17]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or a strong base).

-

-

Analysis:

-

The conversion of lanosterol to its demethylated product is quantified using LC-MS/MS or HPLC.[17]

-

Calculate the percentage of inhibition for each Triadimefon concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol provides direct evidence of the mechanism within the fungal cell by analyzing the sterol composition of Triadimefon-treated cells versus untreated controls.[19][20] The expected outcome is a decrease in ergosterol and an accumulation of 14α-methylated sterols in treated samples.[21]

Methodology:

-

Culturing and Treatment:

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation and wash them.

-

Resuspend the cell pellet in an alcoholic potassium hydroxide (KOH) solution.[22]

-

Saponify the lipids by heating the mixture (e.g., at 85°C for 1 hour) to hydrolyze esterified sterols.[22]

-

After cooling, extract the non-saponifiable lipids (containing the free sterols) into an organic solvent like petroleum ether or hexane.[22]

-

-

Derivatization and Analysis:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

To improve chromatographic resolution and mass spectral characteristics, derivatize the sterols to their trimethylsilyl (TMSi) ethers using a reagent like BSTFA.[19][23]

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[19]

-

-

Data Interpretation:

-

Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to known standards.[22]

-

Quantify the relative abundance of ergosterol, lanosterol, eburicol, and other intermediates in both control and treated samples.

-

Expected Quantitative Results:

| Sterol | Control Group (% of Total Sterols) | Triadimefon-Treated Group (% of Total Sterols) |

| Ergosterol | 85 - 95% | < 10% |

| Lanosterol | < 1% | 15 - 25% |

| Eburicol | < 1% | 40 - 60% |

| Other 14α-methyl sterols | < 2% | 10 - 20% |

| Table 1. Representative data from a GC-MS sterol analysis comparing untreated (Control) and Triadimefon-treated fungal cells. Values are illustrative and can vary by species and experimental conditions. |

Mechanisms of Fungal Resistance

The widespread use of azole fungicides has led to the emergence of resistant fungal strains, a significant concern for both agriculture and medicine.[24][25] Understanding these resistance mechanisms is crucial for drug development and resistance management strategies.[26] Key mechanisms include:

-

Target Site Modification: Point mutations in the CYP51A gene can alter the structure of the enzyme's active site, reducing its binding affinity for Triadimefon and other azoles.[3][15]

-

Target Overexpression: Increased expression of the CYP51A gene, often due to insertions or duplications in the promoter region, leads to higher cellular concentrations of the target enzyme, requiring more fungicide to achieve an inhibitory effect.[3][10]

-

Efflux Pump Upregulation: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[3]

Conclusion

The antifungal activity of this compound is unequivocally linked to its function as a sterol biosynthesis inhibitor.[8][9] By specifically targeting and inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), Triadimefon triggers a dual-pronged assault on the fungal cell: the depletion of essential ergosterol and the accumulation of toxic 14α-methylated sterol intermediates.[3][15] This disruption of membrane synthesis and integrity ultimately halts fungal growth. The experimental protocols detailed herein provide a robust framework for researchers to study this mechanism, offering a clear path from enzymatic inhibition to cellular-level verification. A thorough understanding of this core mechanism is fundamental for the development of next-generation antifungal agents and for devising effective strategies to combat the growing challenge of fungicide resistance.

References

-

Triadimefon - ResearchGate. (URL: [Link])

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. (URL: [Link])

-

Triadimefon (Pesticide residues in food: 1979 evaluations). Inchem.org. (URL: [Link])

-

Kodedová, M., & Sychrová, H. (2022). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 8(9), 979. (URL: [Link])

-

Mechanisms of action in antifungal drugs. EBSCO Research Starters. (URL: [Link])

-

Triadimefon - Active Ingredient Page. Chemical Warehouse. (URL: [Link])

-

Mode of action of azole fungicides and the major resistance mechanisms. ResearchGate. (URL: [Link])

-

Azole: Antifungal Drugs, Mechanism of Action. StudySmarter. (URL: [Link])

-

Giera, M., & Platta, A. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 7(8), 659. (URL: [Link])

-

Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine. SlideShare. (URL: [Link])

-

Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(3), 339–347. (URL: [Link])

-

Dupont, S., Lemaire, M., Spagnoli, R., & Simon-Plas, F. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Evolution; international journal of organic evolution, 66(9), 2961–2968. (URL: [Link])

-

Ergosterol biosynthesis pathway in filamentous fungi. ResearchGate. (URL: [Link])

-

Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Nature Experiments. (URL: [Link])

-

Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. ResearchGate. (URL: [Link])

-

Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed. (URL: [Link])

-

Quantification of sterols via gas chromatography-mass spectrometry (GC–MS). Bio-protocol. (URL: [Link])

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6523. (URL: [Link])

-

Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Resistance to antifungals that target CYP51. Journal of chemical biology, 7(4), 143–161. (URL: [Link])

-

Wang, J., Wang, J., & Chen, C. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 844–855. (URL: [Link])

-

Spina, F., Scarpari, M., & Baroncelli, R. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. (URL: [Link])

-

Pscheidt, J. W. (2002). Fungicide Theory of Use and Mode of Action. Oregon State University. (URL: [Link])

-

Wang, L., Wang, Y., Wang, F., Yue, T., & Yuan, Y. (2016). The fungicide triadimefon affects beer flavor and composition by influencing Saccharomyces cerevisiae metabolism. Scientific reports, 6, 33416. (URL: [Link])

-

Wang, J., Wang, J., & Chen, C. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 844–855. (URL: [Link])

-

Asami, T., & Yoshida, S. (2003). Triadimefon, a fungicidal triazole-type P450 inhibitor, induces brassinosteroid deficiency-like phenotypes in plants and binds to DWF4 protein in the brassinosteroid biosynthesis pathway. The Plant Journal, 36(6), 805-814. (URL: [Link])

-

Petzer, J. P., Petzer, A., & Lepesheva, G. I. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 61(15), 6584–6604. (URL: [Link])

-

CYP Inhibition Assay. Creative Bioarray. (URL: [Link])

-

CYP Inhibition Assay. LifeNet Health LifeSciences. (URL: [Link])

-

Fungicide Modes of Action. Bayer Crop Science. (URL: [Link])

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. (URL: [Link])

-

A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. (URL: [Link])

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (URL: [Link])

-

Asami, T., & Yoshida, S. (2003). Triadimefon, a fungicidal triazole-type P450 inhibitor, induces brassinosteroid deficiency-like phenotypes in plants and binds to DWF4 protein in the brassinosteroid biosynthesis pathway. The Plant Journal, 36(6), 805-814. (URL: [Link])

-

Walker, Q. D., Crofton, K. M., & Reiter, L. W. (1990). Triadimefon, a triazole fungicide, induces stereotyped behavior and alters monoamine metabolism in rats. Toxicology and applied pharmacology, 102(3), 474–485. (URL: [Link])

-

Triazole Fungicide Triadimefon 25 WP for Its Bio-efficacy and Phytotoxicity of against Powdery Mildew of Chillies. International Journal of Pure & Applied Bioscience. (URL: [Link])

-

Rybak, A. P., Geoghegan, K. M., Singh, A., Parker, J. E., Warrilow, A. G., Kelly, S. L., & Rogers, P. D. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature communications, 15(1), 3624. (URL: [Link])

-

Ferreira, J., & Pires, C. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1369. (URL: [Link])

-

TRIADIMEFON (133) AND TRIADIMENOL (168). Food and Agriculture Organization of the United Nations. (URL: [Link])

Sources

- 1. awiner.com [awiner.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. What is triadimefon used for?_Chemicalbook [chemicalbook.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bioivt.com [bioivt.com]

- 19. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Quantification of sterols via gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]

- 23. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 25. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

biological activity of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one derivatives

An In-depth Technical Guide to the Biological Activity of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole heterocycle is a cornerstone in the development of biologically active compounds, leading to numerous commercial successes in medicine and agriculture. Within this vast chemical family, derivatives of the this compound scaffold have emerged as a particularly significant class. This technical guide provides a comprehensive exploration of these derivatives, focusing on their synthesis, prominent biological activities, mechanisms of action, and structure-activity relationships. We delve into their well-established role as potent antifungal agents that target ergosterol biosynthesis, their application as herbicides, and touch upon other potential therapeutic activities. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering field-proven insights and detailed experimental protocols to support further innovation.

The Significance of the Triazolyl Butanone Scaffold

The core structure, this compound, often referred to as triazole-pinacoline, serves as a critical intermediate in the synthesis of high-impact agrochemicals.[1][2] Its unique chemical architecture, featuring a bulky tert-butyl group adjacent to a ketone and a nitrogen-linked triazole ring, is a key determinant of its biological versatility. This scaffold is the foundation for several vital compounds, including:

-

Fungicides: It is a precursor for potent fungicides like Diniconazole and Triadimefon.[1][3]

-

Plant Growth Regulators: It is integral to the production of plant growth regulators such as Paclobutrazol and Uniconazole.[1][3]

The widespread biological activities exhibited by derivatives of this scaffold, ranging from antifungal and herbicidal to potential anticancer and antibacterial properties, make it a subject of intense research interest.[4][5][6]

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of these compounds is a multi-step process that begins with the creation of the core ketone, which can then be modified to produce a diverse range of derivatives.

Synthesis of the Parent Ketone

The foundational compound, this compound, is typically synthesized via nucleophilic substitution. The process involves the alkylation of 1,2,4-triazole with a halogenated pinacolone derivative, such as 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin).[7][8] The reaction is generally carried out in a polar aprotic solvent like acetone, with a weak base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction.[7][8]

Experimental Protocol: Synthesis of this compound[7][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 500 mL of acetone.

-

Addition of Reagents: Add 276.4 g (2 mol) of ground potassium carbonate, followed by 269.2 g (2 mol) of 1-chloro-3,3-dimethyl-2-butanone.

-

Initiation: Begin stirring the mixture at room temperature. Add 138 g (2 mol) of 1,2,4-triazole in portions. The addition is exothermic and will cause the internal temperature to rise, potentially to the boiling point of acetone.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) from the reaction mixture.

-

Concentration: Concentrate the filtrate by removing the acetone under reduced pressure using a rotary evaporator. This will yield an oily residue.

-